(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a fused bicyclic core. Key structural features include:
- 4-Methyl substituent: Influences steric and electronic properties of the benzofuran ring.
- 7-(Morpholin-4-ylmethyl) group: Introduces a morpholine ring, a saturated nitrogen-oxygen heterocycle known for improving pharmacokinetic properties.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20N2O4/c1-13-9-16(23)15(12-22-5-7-25-8-6-22)20-18(13)19(24)17(26-20)10-14-3-2-4-21-11-14/h2-4,9-11,23H,5-8,12H2,1H3/b17-10- |
InChI Key |
HRFKXSJODYKLID-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCOCC4)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCOCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and carbonyl compounds.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the morpholine and pyridine groups may form hydrogen bonds or ionic interactions with the target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
Key Observations:
Substituent at Position 7: Morpholin-4-ylmethyl (Target): Morpholine’s oxygen atom enhances hydrogen-bonding capacity compared to piperazine (N-methylpiperazine in ) or piperidine (in ). This may improve solubility and target binding in aqueous environments. Piperidin-1-ylmethyl (Analog ): Piperidine lacks hydrogen-bond acceptors, favoring lipophilicity and membrane penetration.
Substituent at Position 2: Pyridin-3-ylmethylidene (Target): Pyridine’s nitrogen enables coordination with metal ions (e.g., in enzyme active sites) and π-π interactions with aromatic residues.
Biological Implications: The target compound’s morpholine and pyridine groups suggest dual functionality: solubility (morpholine) and target engagement (pyridine). Analog ’s thiophene and methylpiperazine may favor CNS penetration due to increased lipophilicity.
Research Findings and Limitations
- Synthetic Routes: Similar compounds (e.g., ) are synthesized via Schiff base formation or nucleophilic additions, as seen in thieno[2,3-d]pyrimidine derivatives (e.g., EP 2 402 347 A1 ).
- Data Gaps : Comparative studies on bioactivity, solubility, or metabolic stability are absent in the evidence. Further empirical research is needed to quantify structure-activity relationships.
Biological Activity
The compound (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule with potential biological significance. Its unique structure, which includes a benzofuran core and various functional groups, suggests diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves several multi-step organic reactions. Key steps include:
- Hydroxylation : Introduction of the hydroxy group at the 6th position.
- Methylation : Addition of a methyl group at the 4th position.
- Morpholinomethylation : Attachment of a morpholinomethyl group at the 7th position.
- Pyridinylmethylene formation : Introduction of the pyridinylmethylene group at the 2nd position.
These reactions require specific catalysts and conditions to ensure optimal yields and purity.
The biological activity of (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the morpholinomethyl and pyridinylmethylene groups interact with hydrophobic pockets or active sites. These interactions modulate enzyme activity and influence cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one exhibit significant antimicrobial properties. For instance, benzofuran derivatives have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of specific enzymes critical for bacterial survival .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example, its structural components allow it to act as an inhibitor of thioesterase domains in polyketide synthase systems, which are vital for lipid biosynthesis in bacteria .
Cytotoxic Effects
Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxicity against cancer cell lines. The interaction with cellular targets can lead to apoptosis in malignant cells while sparing normal cells, indicating potential as an anticancer agent .
Case Studies
Recent studies have provided insights into the biological implications of this compound:
- Antitubercular Activity : A study highlighted its potential as an antitubercular agent by demonstrating significant inhibition against M. tuberculosis with a minimum inhibitory concentration (MIC) comparable to existing treatments .
- Cardiotoxicity Assessment : In evaluating off-target effects, researchers assessed its interaction with the hERG ion channel, which is crucial for cardiac function. The compound showed moderate inhibition, suggesting careful consideration in therapeutic applications to avoid cardiotoxicity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
